Z-Gly-Ile-Ala-OH

RP-HPLC Hydrophobicity Peptide Analysis

Z-Gly-Ile-Ala-OH (CAS 252573-80-1, MW 393.44) is an N-terminal benzyloxycarbonyl (Z)-protected tripeptide composed of glycine, L-isoleucine, and L-alanine. This compound is categorized as a peptide building block and is commercially available from specialized suppliers, with reported purity exceeding 97% (HPLC) and solubility in DMSO.

Molecular Formula C19H27N3O6
Molecular Weight 393.4 g/mol
Cat. No. B1365552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Gly-Ile-Ala-OH
Molecular FormulaC19H27N3O6
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C19H27N3O6/c1-4-12(2)16(17(24)21-13(3)18(25)26)22-15(23)10-20-19(27)28-11-14-8-6-5-7-9-14/h5-9,12-13,16H,4,10-11H2,1-3H3,(H,20,27)(H,21,24)(H,22,23)(H,25,26)/t12-,13-,16-/m0/s1
InChIKeyAMALWJTXQRCTGO-XEZPLFJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Gly-Ile-Ala-OH for Research & Development: Procurement-Grade Tripeptide Building Block


Z-Gly-Ile-Ala-OH (CAS 252573-80-1, MW 393.44) is an N-terminal benzyloxycarbonyl (Z)-protected tripeptide composed of glycine, L-isoleucine, and L-alanine [1]. This compound is categorized as a peptide building block and is commercially available from specialized suppliers, with reported purity exceeding 97% (HPLC) and solubility in DMSO [2][3]. As a protected tripeptide, its primary application context in the scientific literature is as a synthetic intermediate for longer peptide chains, a reference standard in analytical method development, or a model substrate for enzyme specificity studies, rather than a bioactive molecule with established IC50 values .

Why Z-Gly-Ile-Ala-OH Cannot Be Interchanged: Sequence-Specific Impacts on Protease Recognition and Peptide Assembly


Generic substitution of Z-Gly-Ile-Ala-OH with other Z-protected tripeptides is not scientifically valid due to the sequence-dependent nature of peptide behavior. Even among closely related analogs like Z-Gly-Leu-Ala-OH or Z-Gly-Val-Ala-OH, altering the central hydrophobic residue from isoleucine to leucine or valine can significantly impact enzyme cleavage kinetics (Km and kcat) [1][2]. Furthermore, the identity of the C-terminal residue dictates the final functional group available for subsequent coupling reactions in solid-phase peptide synthesis (SPPS). The calculated LogP (2.2057) and polar surface area (PSA: 133.83 Ų) of Z-Gly-Ile-Ala-OH are distinct from its sequence isomers, affecting its solubility and chromatographic retention, which are critical factors in purification workflows . Therefore, interchangeability is precluded by both biological recognition and chemical process requirements.

Quantitative Differentiation of Z-Gly-Ile-Ala-OH from Sequence Analogs: A Comparative Evidence Guide


Differentiation from Leu and Val Analogs: Hydrophobicity and Retention Time Shift

Z-Gly-Ile-Ala-OH can be distinguished from its Leu and Val analogs via RP-HPLC. Its predicted LogP of 2.21 is lower than that of Z-Gly-Leu-Ala-OH (predicted LogP ~2.30 due to Leu's larger solvent-accessible surface area), resulting in a shorter retention time under standard C18 gradient conditions. This difference is quantifiable and essential for purity assessment and peak identification in complex synthesis mixtures .

RP-HPLC Hydrophobicity Peptide Analysis Sequence Isomers

Differentiation via pKa: Carboxy-Terminal Reactivity Compared to Amide Analogs

Z-Gly-Ile-Ala-OH possesses a free C-terminal carboxyl group, a key distinction from its amide counterpart Z-Gly-Ile-Ala-NH2. The predicted pKa of this carboxyl group is 3.44 ± 0.10 . In solid-phase peptide synthesis, this free acid requires activation (e.g., with HBTU or DIC) for coupling to an amine-functionalized resin or the N-terminus of a growing peptide chain. In contrast, Z-Gly-Ile-Ala-NH2 has a C-terminal amide, rendering it unreactive for C-terminal extension without prior chemical modification.

Solid-Phase Peptide Synthesis Coupling Efficiency Acid-Base Chemistry Protecting Groups

Differentiation from Gly-Ala-Ile Sequence Isomer: Impact on Enzyme Cleavage

The sequence order of Z-Gly-Ile-Ala-OH is critical for its recognition by proteases. While direct kinetic data for this specific sequence is limited, class-level evidence shows that enzymes like oligopeptidase A (EC 3.4.24.70) exhibit distinct cleavage patterns that are highly dependent on the position of Gly and Ala residues. The related sequence Z-Gly-Pro-Gly-Gly-Pro-Ala is cleaved, while Z-(Gly)5 is not, demonstrating that the sequence context, not just the presence of specific residues, determines susceptibility to hydrolysis [1]. Therefore, a sequence isomer like Z-Ala-Ile-Gly-OH would present entirely different cleavage sites and kinetics.

Protease Substrate Enzyme Kinetics Sequence Specificity Metalloprotease

Commercial Purity Benchmarking: Vendor-Specified Assurance for Reproducibility

Reputable vendors specify the purity of Z-Gly-Ile-Ala-OH, with values reported at >97% as determined by HPLC [1]. This is a critical quantitative differentiator from lower-purity or uncertified sources. In the context of solid-phase peptide synthesis, a 2% increase in purity (from 95% to 97%) can translate to a significant reduction in deletion sequences and difficult-to-remove byproducts, thereby improving the final crude purity of the target peptide and reducing purification costs .

Quality Control Analytical Chemistry Peptide Synthesis Batch Consistency

Validated Application Scenarios for Z-Gly-Ile-Ala-OH Procurement


Internal Reference Standard for RP-HPLC Method Development

Owing to its predicted LogP of 2.21, Z-Gly-Ile-Ala-OH serves as a well-defined retention time marker for RP-HPLC method development, specifically for separating peptides with moderate hydrophobicity. Its distinct elution profile from sequence isomers (e.g., Z-Gly-Leu-Ala-OH) makes it valuable for optimizing gradients and ensuring column performance for peptide analysis .

Carboxyl-Terminal Building Block in Solid-Phase Peptide Synthesis (SPPS)

Z-Gly-Ile-Ala-OH is specifically procured for use as a building block in SPPS when the intended synthetic route requires C-terminal chain elongation. Its free C-terminal carboxyl group (predicted pKa 3.44) allows for direct activation and coupling to an amine-functionalized solid support, a feature absent in C-terminal amide analogs .

Model Substrate for Probing Oligopeptidase Sequence Specificity

The specific Gly-Ile-Ala sequence of Z-Gly-Ile-Ala-OH is relevant for studies investigating the substrate recognition of oligopeptidases (e.g., EC 3.4.24.70). Class-level evidence indicates that these enzymes are sensitive to the identity and position of Gly and Ala residues, making this defined tripeptide sequence a useful probe for mapping extended active site subsites .

High-Purity Peptide Fragment for Mass Spectrometry Calibration

When procured with a verified purity of >97%, Z-Gly-Ile-Ala-OH is suitable as a calibration standard for mass spectrometry workflows. Its well-defined monoisotopic mass (393.19 Da) and predictable fragmentation pattern (producing b2, y2, and b3 ions) provide a reliable reference point for tuning and calibrating LC-MS systems used in peptide analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Gly-Ile-Ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.